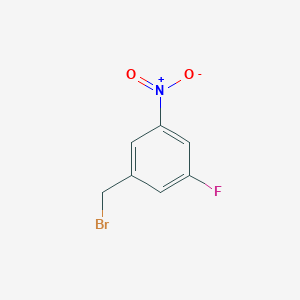

3-Fluoro-5-nitrobenzyl bromide

Vue d'ensemble

Description

3-Fluoro-5-nitrobenzyl bromide is a chemical compound with the molecular formula C7H5BrFNO2 . It is also known by the name 1-(Bromomethyl)-3-fluoro-5-nitrobenzene .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-nitrobenzyl bromide is represented by the InChI code1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 . The molecular weight of the compound is 234.02 . Physical And Chemical Properties Analysis

3-Fluoro-5-nitrobenzyl bromide is a solid compound . It has a molecular weight of 234.02 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

- Application : It has been employed in the synthesis of 1,4-disubstituted imidazoles . Imidazoles are heterocyclic compounds with diverse biological activities, including antifungal, antibacterial, and antiviral properties. Researchers use this reaction to create novel imidazole derivatives for drug development.

Imidazole Synthesis

Safety and Hazards

3-Fluoro-5-nitrobenzyl bromide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Mécanisme D'action

Target of Action

Benzyl bromides are generally known to be reactive towards nucleophiles due to the presence of the bromine atom .

Mode of Action

3-Fluoro-5-nitrobenzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion . The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .

Biochemical Pathways

It’s worth noting that benzyl bromides are often used in organic synthesis, including in the suzuki-miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .

Result of Action

The compound’s reactivity towards nucleophiles can result in various chemical transformations, depending on the specific reaction conditions and the nucleophile involved .

Action Environment

The action of 3-Fluoro-5-nitrobenzyl bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the rate and outcome of its reactions with nucleophiles can be affected by the solvent used, the concentration of the reactants, and the temperature of the reaction .

Propriétés

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGNYGZIPJHZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)

![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)